1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-2-9(6-10)16-5-4-8(15)7-16/h1-3,6,8H,4-5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJREWJCDASCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=CC=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096306-23-8 | |
| Record name | 1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate trifluoromethoxy-substituted benzene derivative and a pyrrolidine derivative.
Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of 1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine. In vivo studies have demonstrated its efficacy in various seizure models, such as the maximal electroshock (MES) and the 6 Hz seizure tests.
Case Study: Efficacy in Seizure Models
- Study Design : The compound was tested in several established seizure models.
- Results :
- In the MES test, it provided significant protection against seizures.
- In the 6 Hz test, it exhibited a protective index indicating a favorable benefit-risk ratio for therapeutic use.
The detailed results from these studies can be summarized in the following table:
| Seizure Model | Dose (mg/kg) | Protection (%) |
|---|---|---|
| MES | 100 | 75% |
| 6 Hz | 100 | 70% |
These findings suggest that this compound may be a promising candidate for further development as an anticonvulsant medication .
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders. Its structural characteristics allow for modifications that enhance pharmacological properties.
Key Applications in Drug Synthesis
- Cinacalcet Hydrochloride : A notable application of this compound is in the synthesis of Cinacalcet, which is used to treat secondary hyperparathyroidism and manage calcium levels in patients with chronic kidney disease.
- Mechanism of Action : The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it suitable for drug development aimed at modulating neurotransmitter systems .
Biological Research Applications
Beyond its pharmaceutical applications, this compound is utilized in biological research to explore its effects on various biological systems.
Research Findings
- Calcimimetic Effects : Studies have indicated that this compound can modulate calcium-sensing receptors, potentially offering therapeutic benefits in conditions related to calcium homeostasis.
- Antichlamydial Activity : Preliminary data suggest selective activity against Chlamydia species, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Aryl Substitutions
2.1.1 Pyridine-Based Analogs
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
- Structure : Replaces the phenyl ring with a pyridine ring, introducing chloro and trifluoromethyl substituents.
- Molecular Formula : C₁₀H₁₁ClF₃N₃ (vs. C₁₀H₁₁F₃N₂O for the target compound).
- Properties : Higher molecular weight (278.67 g/mol) due to the pyridine core and additional chlorine atom. The pyridine ring may enhance hydrogen-bonding interactions in biological systems .
- Synthesis : Likely synthesized via nucleophilic substitution or cross-coupling, similar to tert-butyl-protected intermediates described in .
- 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine Structure: Pyridine ring with a trifluoromethyl group at the 5-position. Molecular Formula: C₁₀H₁₂F₃N₃.
2.1.2 Phenyl Derivatives with Varied Substituents
(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride
- 2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine Structure: Trifluoromethylphenoxy group attached to a pyridine ring. Molecular Formula: C₁₂H₉F₃N₂O.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of organic compounds, influencing their interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 227.22 g/mol. The presence of the trifluoromethoxy group significantly alters the electronic properties of the molecule, enhancing its lipophilicity and possibly its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The trifluoromethoxy group may facilitate stronger binding interactions due to its electronegative nature, which can stabilize interactions through hydrogen bonding or dipole-dipole interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticonvulsant Activity : In studies involving animal models, derivatives containing similar structures have shown significant anticonvulsant properties. For instance, compounds with a trifluoromethyl or trifluoromethoxy substituent at the meta-position demonstrated potent activity in seizure models such as the maximal electroshock (MES) test and the 6 Hz test, providing up to 100% protection at effective doses .
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various pathogens. Studies suggest that similar derivatives exhibit activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
- Cytotoxicity : Preliminary cytotoxicity assessments suggest that while some derivatives may exhibit moderate cytotoxic effects against cancer cell lines such as HeLa cells, further studies are required to establish a clear profile .
Anticonvulsant Studies
In a study published in MDPI, several analogues of pyrrolidine derivatives were tested for their anticonvulsant efficacy. Notably, compounds with electron-withdrawing groups at specific positions on the phenyl ring showed enhanced activity in seizure models, suggesting that structural modifications can significantly impact therapeutic outcomes .
Antimicrobial Evaluations
Another study explored the antibacterial effects of pyrrole derivatives, including those similar to this compound. The results indicated potent activity against S. aureus, with MIC values comparable to established antibiotics .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Structure | Anticonvulsant, Antimicrobial | TBD |
| 1-(2,6-Dichlorophenyl)pyrrolidin-3-amine | Structure | Anticonvulsant | TBD |
| 1-(2-Methylphenyl)pyrrolidin-3-amine | Structure | Moderate Antimicrobial | TBD |
Q & A
Q. What are the recommended synthetic routes for 1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine, and how can intermediates be characterized?
- Methodological Answer : A plausible route involves reductive amination of 3-(trifluoromethoxy)phenyl ketone derivatives with pyrrolidin-3-amine precursors. For example, coupling a trifluoromethoxy-substituted aryl halide with a pyrrolidine scaffold via Buchwald-Hartwig amination or Ullmann coupling could yield intermediates. Key characterization tools include:
- IR Spectroscopy : Confirm amine (-NH) and trifluoromethoxy (-OCF₃) stretches (e.g., 1250–1150 cm⁻¹ for C-F) .
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and pyrrolidine ring protons (δ 2.0–3.5 ppm). Trifluoromethoxy groups cause splitting due to coupling with fluorine .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₂F₃N₂O, expected m/z ≈ 261.1) .
Q. How can researchers optimize purification of this compound to achieve >95% purity?
- Methodological Answer :
- Recrystallization : Use acetonitrile or ethyl acetate/hexane mixtures to remove unreacted aryl halides or amine byproducts .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (e.g., 10–50%). Monitor fractions via TLC (Rf ≈ 0.3–0.5 in 3:7 EtOAc/hexane) .
- HPLC : For enantiomeric resolution, use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) .
Q. What analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and aryl group orientation .
- 19F NMR : Confirm trifluoromethoxy group integrity (δ -55 to -60 ppm) .
- Elemental Analysis : Validate C, H, N, and F percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved for pharmacological studies?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed asymmetric coupling reactions to control pyrrolidine stereochemistry .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer of a racemic intermediate .
- Chiral HPLC : Validate enantiomeric excess (ee >98%) using columns like Daicel CHIRALCEL OD-H .
Q. What strategies address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Screening : Use DMSO for stock solutions (50 mM) and dilute into aqueous buffers (e.g., PBS with 0.1% Tween-80).
- Co-solvent Systems : Test combinations like ethanol/PEG-400 (1:1) to enhance bioavailability .
- Salt Formation : Prepare hydrochloride salts via HCl/Et₂O treatment to improve aqueous solubility .
Q. How can computational modeling predict the compound’s biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT1A, PDB ID: 7E2Z) due to structural similarity to aryl-pyrrolidine pharmacophores .
- QSAR Analysis : Correlate trifluoromethoxy substitution patterns with logP and pKa to optimize blood-brain barrier penetration .
- MD Simulations : Simulate binding stability in lipid bilayers (GROMACS) to assess membrane permeability .
Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?
- Methodological Answer :
- MAO-B Inhibition : Measure IC₅₀ via fluorometric assay using kynuramine as substrate .
- Kinase Profiling : Test against a panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- CYP450 Inhibition : Use luminescent P450-Glo assays to assess metabolic stability .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 µm) .
- Storage : Keep in amber vials under argon at -20°C to prevent degradation .
Contradictions and Limitations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
